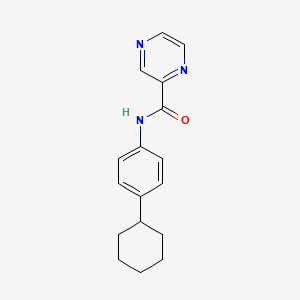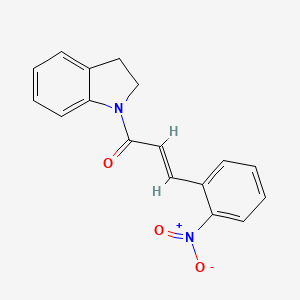![molecular formula C14H14N2O2S B5800409 3-methylsulfanyl-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B5800409.png)
3-methylsulfanyl-N-[(4-nitrophenyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylsulfanyl-N-[(4-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C14H14N2O2S. It is characterized by the presence of a methylsulfanyl group attached to an aniline ring, which is further substituted with a nitrophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylsulfanyl-N-[(4-nitrophenyl)methyl]aniline typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group, forming 4-nitroaniline.
Methylation: The nitroaniline is then methylated to introduce the methylsulfanyl group.
Coupling Reaction: Finally, a coupling reaction is performed to attach the nitrophenylmethyl group to the aniline ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-methylsulfanyl-N-[(4-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 3-methylsulfanyl-N-[(4-aminophenyl)methyl]aniline.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-methylsulfanyl-N-[(4-nitrophenyl)methyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 3-methylsulfanyl-N-[(4-nitrophenyl)methyl]aniline exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-methylsulfanyl-N-phenylaniline: Lacks the nitrophenylmethyl group.
4-nitro-N-phenylaniline: Lacks the methylsulfanyl group.
3-methylsulfanyl-N-(4-methylphenyl)aniline: Has a methyl group instead of a nitro group on the phenyl ring
Uniqueness
3-methylsulfanyl-N-[(4-nitrophenyl)methyl]aniline is unique due to the combination of the methylsulfanyl and nitrophenylmethyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
3-methylsulfanyl-N-[(4-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-19-14-4-2-3-12(9-14)15-10-11-5-7-13(8-6-11)16(17)18/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJSCMKJFCKOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5800341.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5800348.png)
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-NITROBENZOATE](/img/structure/B5800351.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)

![4-[[4-(4-Fluorophenyl)-4-oxobutanoyl]amino]benzoic acid](/img/structure/B5800401.png)
![N-[2-(4-bromoanilino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5800415.png)

![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)
